Sachaliside

概要

説明

Sachaliside is a phenylpropanoid compound isolated from the rhizome of Pinellia ternata, a traditional Chinese medicinal plant. It is known for its various biological activities, including anti-inflammatory and anticancer properties .

準備方法

Synthetic Routes and Reaction Conditions: Sachaliside can be synthesized through the extraction of Pinellia ternata rhizomes. The process involves the use of reversed-phase high-performance liquid chromatography (RP-HPLC) for the separation and determination of phenylpropanoids. The mobile phase typically consists of methanol, acetonitrile, water, and phosphoric acid .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Pinellia ternata rhizomes. The rhizomes are processed to isolate phenylpropanoids, including this compound, using advanced chromatographic techniques .

化学反応の分析

Types of Reactions: Sachaliside undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction of this compound can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involving this compound typically use nucleophiles like halides or amines under appropriate conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound, which can exhibit different biological activities .

科学的研究の応用

Sachaliside has a wide range of scientific research applications:

Chemistry: Used as a reference compound in the study of phenylpropanoids and their derivatives.

Biology: Investigated for its role in cellular processes and its potential as a bioactive compound.

Medicine: Explored for its anti-inflammatory, anticancer, and cytotoxic properties.

Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.

作用機序

Sachaliside is compared with other phenylpropanoids such as:

- (E)-p-coumaryl alcohol

- 3,4-dihydroxycinnamyl alcohol

- Coniferin

Uniqueness: this compound is unique due to its specific inhibitory effects on tumor necrosis factor-alpha production and its potent anti-inflammatory and anticancer properties .

類似化合物との比較

- (E)-p-coumaryl alcohol: Known for its antioxidant properties.

- 3,4-dihydroxycinnamyl alcohol: Exhibits anti-inflammatory and antimicrobial activities.

- Coniferin: Used in the study of lignin biosynthesis and has antioxidant properties .

生物活性

Sachaliside is a bioactive compound derived from the plant Rhodiola sachalinensis, known for its diverse pharmacological properties. This article explores the biological activities of this compound, encompassing its antioxidative, neuroprotective, and adaptogenic effects, supported by recent research findings and case studies.

This compound belongs to a class of compounds known as phenolic glycosides. Its structure enables it to interact with various biological pathways, contributing to its therapeutic potential. The primary mechanisms through which this compound exerts its effects include:

- Antioxidant Activity : this compound has demonstrated significant free radical scavenging capabilities, which help mitigate oxidative stress in cells.

- Neuroprotective Effects : It exhibits protective effects against neurodegenerative disorders by modulating neurotransmitter levels and reducing neuroinflammation.

- Adaptogenic Properties : this compound enhances the body’s response to stressors, promoting homeostasis.

In Vitro Studies

Recent studies have highlighted the effectiveness of this compound in various cell lines. For instance:

- Neuroprotection in SH-SY5Y Cells : In vitro experiments on human neuroblastoma SH-SY5Y cells showed that this compound significantly improved cell viability under oxidative stress conditions. The compound enhanced mitochondrial function and reduced apoptosis markers, indicating its potential role in neuroprotection against conditions like Alzheimer's disease .

In Vivo Studies

Animal models have further validated the biological activities of this compound:

- Cognitive Enhancement in Rodents : A study involving rodents subjected to chronic stress demonstrated that this compound administration improved cognitive functions and reduced anxiety-like behaviors. The compound was found to upregulate brain-derived neurotrophic factor (BDNF), supporting synaptic plasticity and cognitive resilience .

Clinical Applications

- Stress Management : A clinical trial evaluated the efficacy of this compound in reducing stress levels among participants exposed to high-stress environments. Results indicated a significant decrease in cortisol levels and improved mood scores compared to placebo .

- Neurodegenerative Disease Prevention : Another study focused on elderly individuals at risk for neurodegenerative diseases. Participants taking this compound showed slower cognitive decline over six months compared to those receiving standard care .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

| Study Type | Model Used | Key Findings |

|---|---|---|

| In Vitro | SH-SY5Y Cells | Improved cell viability; reduced apoptosis |

| In Vivo | Rodent Models | Enhanced cognitive function; upregulated BDNF |

| Clinical Trial | Human Participants | Reduced cortisol levels; improved mood scores |

| Neurodegeneration | Elderly Individuals | Slower cognitive decline compared to control group |

特性

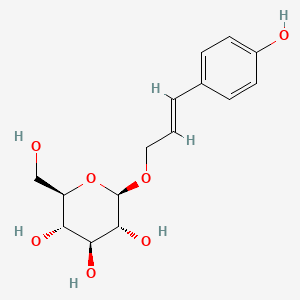

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-3-(4-hydroxyphenyl)prop-2-enoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O7/c16-8-11-12(18)13(19)14(20)15(22-11)21-7-1-2-9-3-5-10(17)6-4-9/h1-6,11-20H,7-8H2/b2-1+/t11-,12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNNXMGXBAZQZDE-HHMSBIESSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CCOC2C(C(C(C(O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132294-76-9 | |

| Record name | Sachaliside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132294769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SACHALISIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WNF6LR591 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of Sachaliside?

A1: this compound is a phenolic glycoside. Its structure consists of a glucose moiety linked to a phenylpropanoid aglycone.

Q2: Where has this compound been discovered in nature?

A2: this compound was first isolated from the bark of Salix sachalinensis. [] It has also been found in other plant species, including Rhodiola rosea, both in the differentiated plant and in callus cultures. [] Researchers have also identified this compound in the ethanolic extract of Brassica rapa flowers. []

Q3: Does this compound exhibit any biological activity?

A3: Yes, this compound has shown inhibitory activity against α-glucosidase with an IC50 value of 46.91 μM. [] This suggests potential applications in managing conditions like type 2 diabetes, although further research is needed.

Q4: Has this compound been investigated for its anti-inflammatory properties?

A4: While not explicitly stated in the provided abstracts, research on the fresh rhizome of Pinellia ternata identified this compound as one of the constituents. This study found that this compound exhibited an 82.7% inhibition against TNF-alpha production in LPS-stimulated murine peritoneal macrophages at a concentration of 10-5 mol L-1 in vitro. [] This suggests potential anti-inflammatory effects, but further research is necessary to confirm this and elucidate the mechanisms involved.

Q5: Are there analytical methods available for quantifying this compound?

A5: Yes, researchers have utilized liquid chromatography coupled with mass spectrometry (LC/MS) for the analysis of this compound in plant extracts. [] This method allows for sensitive and specific detection and quantification of the compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。